Camaric acid

Description

Properties

Molecular Formula |

C35H52O6 |

|---|---|

Molecular Weight |

568.8 g/mol |

IUPAC Name |

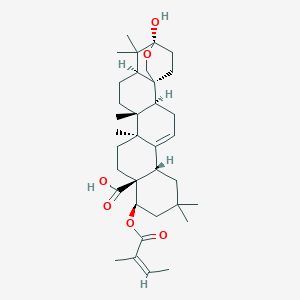

(1S,2S,6S,10R,11S,14S,15R,18R,20R)-20-hydroxy-8,8,14,15,19,19-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid |

InChI |

InChI=1S/C35H52O6/c1-9-21(2)27(36)41-26-19-29(3,4)18-23-22-10-11-25-32(8,31(22,7)14-16-34(23,26)28(37)38)13-12-24-30(5,6)35(39)17-15-33(24,25)20-40-35/h9-10,23-26,39H,11-20H2,1-8H3,(H,37,38)/b21-9-/t23-,24-,25-,26+,31+,32+,33+,34-,35+/m0/s1 |

InChI Key |

RSKOPEQHBSFOLQ-IGIQLDRLSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CC(C[C@@H]2[C@]1(CC[C@@]3(C2=CC[C@H]4[C@]3(CC[C@@H]5[C@]46CC[C@](C5(C)C)(OC6)O)C)C)C(=O)O)(C)C |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C46CCC(C5(C)C)(OC6)O)C)C)C(=O)O)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Camaric acid?

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Camaric acid is a naturally occurring pentacyclic triterpenoid isolated from plants of the Lantana genus, notably Lantana camara and Lantana montevidensis. As a member of the oleanane class of triterpenoids, this compound has garnered interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. It is designed to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

It is important to distinguish this compound from Carminic acid, a structurally unrelated anthraquinone glycoside responsible for the red pigment in cochineal insects. The similarity in name can be a source of confusion, but the two compounds possess vastly different chemical structures and biological activities. This guide will focus exclusively on the triterpenoid, this compound.

Chemical Structure and Physicochemical Properties

The definitive chemical structure of this compound was elucidated through extensive 1D and 2D NMR studies. Its systematic IUPAC name is 3,25-epoxy-3α-hydroxy-22β-(2-methyl-2Z-butenoyloxy)-12-oleanen-28-oic acid.[1] The molecule features a pentacyclic oleanane core with several key functional groups that contribute to its biological activity.

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C35H52O6 | [2][3] |

| Molecular Weight | 568.78 g/mol | [2] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in organic solvents like methanol and chloroform. |

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, with the most notable being its antibacterial, nematicidal, and enzyme-inhibitory actions.

Antibacterial Activity

Nematicidal Activity

Studies have shown that this compound exhibits significant nematicidal activity against the root-knot nematode Meloidogyne incognita.[1] This activity is crucial for the development of natural pesticides.

| Bioassay | Organism | Concentration | Result | Reference |

| Nematicidal Activity | Meloidogyne incognita | 0.5% | 95% mortality | [1] |

Enzyme Inhibition

This compound has been identified as an inhibitor of casein kinase II (CK2), a serine/threonine kinase that is often overexpressed in cancer cells and plays a role in cell proliferation and survival. The inhibition of CK2 is a promising strategy in cancer therapy. While the specific IC50 value for this compound's inhibition of CK2 is not widely reported, its activity adds to the therapeutic potential of this natural compound.

Experimental Protocols

Isolation of this compound from Lantana camara

The following is a generalized protocol for the isolation of triterpenoids, including this compound, from the leaves of Lantana camara. This protocol is based on established methods for the extraction of similar compounds from this plant.

1. Plant Material Collection and Preparation:

-

Fresh leaves of Lantana camara are collected and authenticated.

-

The leaves are air-dried in the shade and then coarsely powdered using a mechanical grinder.

2. Extraction:

-

The powdered leaf material is subjected to extraction with methanol at room temperature.

-

The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

-

The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The chloroform and ethyl acetate fractions, which are rich in triterpenoids, are concentrated.

4. Chromatographic Purification:

-

The active fractions are subjected to column chromatography over silica gel.

-

Elution is performed with a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions showing similar TLC profiles are pooled.

5. Final Purification:

-

The pooled fractions are further purified by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

6. Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.

Visualizations

Logical Workflow for the Isolation of this compound

Caption: A generalized workflow for the isolation of this compound.

Potential Antibacterial Mechanism of this compound

References

Principal Natural Sources of Carminic Acid

An In-depth Technical Guide to the Natural Sources of Carminic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of carminic acid, including its biosynthesis, quantification, and relevant biological signaling pathways. The information is intended for researchers, scientists, and professionals in drug development.

Carminic acid is a potent anthraquinone C-glucoside that functions as a natural red colorant. Its primary and commercially significant natural source is the cochineal insect (Dactylopius coccus), a scale insect that parasitizes cacti of the Opuntia genus[1][2][3]. These insects produce the acid as a defense mechanism against predators[1][4]. Historically, other scale insects such as the Armenian cochineal (Porphyrophora hamelii) and the Polish cochineal (Porphyrophora polonica) have also been utilized as sources of this pigment[1][4].

The insects are harvested from the prickly pear cacti, primarily in Peru and Mexico, dried, and then subjected to an extraction process to isolate the carminic acid[1][2][3].

Quantitative Data of Carminic Acid in Natural Sources

The concentration of carminic acid can vary depending on the life stage of the cochineal insect. The following table summarizes the available quantitative data.

| Natural Source | Life Stage | Concentration (% of body weight) |

| Dactylopius coccus | Female | ~1.5% |

| Dactylopius coccus | Newborn | ~3.0% |

Biosynthesis of Carminic Acid

Carminic acid is a polyketide secondary metabolite[1]. Its biosynthesis is a multi-step enzymatic process. The pathway begins with the formation of an octaketide chain which then undergoes cyclization and a series of hydroxylation and glycosylation steps to yield the final carminic acid molecule[1]. The finding of flavokermesic acid anthrone (FKA) in D. coccus provided strong evidence for a polyketide-based biosynthetic pathway[1][5].

The following diagram illustrates the proposed biosynthetic pathway of carminic acid.

Caption: Proposed biosynthetic pathway of Carminic Acid.

Experimental Protocols

Extraction of Carminic Acid from Cochineal Insects

A common method for the extraction of carminic acid from dried cochineal insects involves the following steps:

-

Grinding: The dried insects are finely ground to increase the surface area for extraction.

-

Soaking: The ground material is then soaked in water[1]. The efficiency of extraction can be enhanced by using slightly alkaline or acidic aqueous solutions.

-

Heating: The mixture is heated to facilitate the dissolution of carminic acid.

-

Filtration: The solid residue is separated from the liquid extract by filtration.

-

Purification: The crude extract can be further purified using techniques like precipitation and chromatography to obtain a higher purity of carminic acid. The addition of aluminum salts to the extract will precipitate the aluminum salt of carminic acid, known as carmine[1].

Quantification of Carminic Acid using RP-HPLC

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be employed for the quantification of carminic acid.

-

Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) and a UV-Vis or Diode Array Detector (DAD) is suitable.

-

Mobile Phase: A gradient elution is typically used, involving a mixture of an aqueous solvent (e.g., water with a small percentage of an acid like acetic or formic acid) and an organic solvent (e.g., methanol or acetonitrile).

-

Detection: Carminic acid can be detected at its maximum absorbance wavelength, which is around 494 nm.

-

Quantification: A calibration curve is constructed using standard solutions of carminic acid of known concentrations. The concentration of carminic acid in the sample extract is then determined by comparing its peak area to the calibration curve.

Signaling Pathways Modulated by Carminic Acid

Carminic acid has been shown to exhibit biological activity, including antioxidant and anti-inflammatory effects. It has been reported to modulate key signaling pathways involved in these processes.

Regulation of NF-κB and Nrf-2 Signaling Pathways

Studies have indicated that carminic acid can regulate the Nuclear factor kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf-2) signaling pathways. By modulating these pathways, carminic acid can influence the expression of genes involved in inflammation and oxidative stress.

The following diagram illustrates the logical relationship of carminic acid's influence on these pathways.

Caption: Carminic Acid's modulation of NF-κB and Nrf-2 pathways.

References

- 1. Carminic acid - Wikipedia [en.wikipedia.org]

- 2. utolbanjarachem.com [utolbanjarachem.com]

- 3. Cochineal, a red dye from bugs, moves to the lab | Knowable Magazine [knowablemagazine.org]

- 4. Carminic acid - American Chemical Society [acs.org]

- 5. On the biosynthetic origin of carminic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Camaric acid isolation from Lantana camara

An In-depth Technical Guide to the Isolation of Camaric Acid from Lantana camara

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the isolation and characterization of this compound, a pentacyclic triterpenoid found in Lantana camara. The guide details the necessary experimental protocols, presents quantitative data, and illustrates key processes through workflow and signaling pathway diagrams.

Introduction

Lantana camara, a member of the Verbenaceae family, is a flowering shrub recognized for its diverse phytochemical composition, including a variety of pentacyclic triterpenoids.[1] These compounds, including this compound, are of significant interest to the scientific community due to their potential therapeutic properties, such as anti-inflammatory and nematicidal activities.[2][3] this compound, along with other triterpenoids like oleanolic acid, lantanolic acid, and lantanilic acid, has been successfully isolated from the aerial parts of the plant.[1] This guide consolidates methodologies from published research to provide a detailed protocol for its extraction and purification.

Experimental Protocols

The following protocols are synthesized from established methods for the isolation of pentacyclic triterpenoids from Lantana camara.

Plant Material Collection and Preparation

-

Collection: Gather fresh, healthy leaves from Lantana camara plants.

-

Cleaning: Thoroughly wash the collected leaves with distilled water to remove any debris, dust, and contaminants.[4]

-

Drying: Shade-dry the leaves at room temperature or use an oven at a controlled temperature of approximately 45-55°C until they are completely brittle.[4][5]

-

Grinding: Pulverize the dried leaves into a fine powder using a mechanical grinder. Store the resulting powder in an airtight container to prevent moisture absorption and degradation.[4][5]

Extraction of Crude this compound

This protocol utilizes solvent extraction to isolate a crude mixture of triterpenoids.

-

Solvent Soaking: Macerate a known quantity (e.g., 250 g) of the dried leaf powder in a suitable solvent. Ethyl acetate is a recommended solvent for this purpose.[4] Use a sufficient volume to fully submerge the powder (e.g., 1-1.5 Liters).

-

Extraction Period: Allow the mixture to soak for an extended period, typically 24 to 72 hours, with intermittent shaking to ensure thorough extraction.[6]

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the solvent extract from the plant residue.[6]

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of approximately 45°C. This process removes the solvent, yielding a thick, gummy crude extract.[4]

Chromatographic Purification of this compound

Column chromatography is employed to separate and purify this compound from the crude extract.

-

Column Preparation: Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent like n-hexane.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the prepared column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by introducing a more polar solvent like ethyl acetate. A common gradient involves starting with n-hexane and progressively increasing the concentration of ethyl acetate.[4]

-

Fraction Collection: Collect the eluate in separate fractions (e.g., 100 mL each).[4]

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. A mobile phase of n-hexane:ethyl acetate can be used for TLC development.[7]

-

Isolation and Crystallization: Combine the fractions that show a pure spot corresponding to this compound. Evaporate the solvent at room temperature. The resulting residue can be further purified by washing with the elution solvent mixture to afford pure crystalline this compound.[4]

Data Presentation

Quantitative data for the isolation of triterpenoids from Lantana camara is summarized below. While specific yield and purity data for this compound are not extensively reported, the yields of related pentacyclic triterpenoids provide a reasonable benchmark.

Table 1: Yield of Triterpenoids from Lantana camara

| Compound/Fraction | Plant Part | Extraction Method | Yield (% w/w) | Reference |

| Crude Triterpenoids (Lantadenes) | Leaves | Not specified | 0.45% | [5] |

| Crude Triterpenoids (Lantadenes) | Leaves | Not specified | 0.31% - 0.53% | [5] |

| Oleanolic Acid | Roots | Microwave-Assisted | 1.23% | [8] |

| "LC-01" (Crude Fraction) | Aerial Parts | Toluene Extraction | 1.2% | [1] |

Table 2: Spectroscopic Data for this compound Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following table is based on expected values and data from closely related compounds. Definitive reassignment of NMR data has been published, providing a key reference for structural confirmation.[9]

| Data Type | Description |

| 1H NMR | Complex spectrum with characteristic signals for methyl groups (singlets), olefinic protons, and protons attached to carbons bearing hydroxyl and ester functionalities. |

| 13C NMR | Signals corresponding to approximately 35 carbon atoms, including carbonyl carbons from the carboxylic acid and ester groups, olefinic carbons, and numerous aliphatic carbons of the pentacyclic triterpenoid core. |

| Mass Spec. | Expected molecular ion peak corresponding to the molecular formula C35H52O6. Fragmentation patterns would show losses of functional groups like the carboxylic acid and the ester side chain. |

| IR | Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) of the carboxylic acid and ester, and C=C double bonds. |

Visualizations

Diagrams are provided to illustrate the experimental workflow and a putative signaling pathway associated with the anti-inflammatory activity of related compounds.

Caption: Experimental workflow for the isolation of this compound.

Caption: Putative anti-inflammatory action via the NF-κB pathway.

Conclusion

This guide outlines a robust and reproducible methodology for the isolation of this compound from Lantana camara. The protocols for extraction and purification, when combined with the provided analytical data, offer a solid foundation for researchers to obtain this compound for further investigation. The potential of this compound to modulate inflammatory pathways, suggested by the activity of related triterpenoids, underscores its importance as a target for natural product-based drug discovery and development. Further research is warranted to fully elucidate its specific biological mechanisms and therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. massbank.eu [massbank.eu]

- 4. banglajol.info [banglajol.info]

- 5. researchgate.net [researchgate.net]

- 6. 3-coumaric acid, (E)- | C9H8O3 | CID 637541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Lantadene A and boswellic acid isolated from the leaves of Lantana camara L. have the potential to control phytopathogenic Fusarium species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1 H and 13 C NMR reassignment of some chemical shifts of lantanilic acid and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Blueprint: A Technical Guide to the Biosynthesis of Carminic Acid

A Note on Terminology: Initial searches for "Camaric acid" did not yield significant results on a biosynthetic pathway. Based on the phonetic similarity and the extensive body of research available, this guide will focus on the biosynthesis of carminic acid . It is presumed that this was the intended subject of inquiry.

Introduction

Carminic acid, the vibrant red pigment famously derived from the cochineal insect (Dactylopius coccus), has been a prized natural colorant for centuries.[1] Its applications span the food, cosmetic, and pharmaceutical industries, valued for its stability and natural origin.[2] This technical guide provides an in-depth exploration of the carminic acid biosynthetic pathway, catering to researchers, scientists, and drug development professionals. We will delve into the enzymatic cascade, present quantitative data from heterologous production systems, detail relevant experimental protocols, and visualize the intricate molecular processes.

The Carminic Acid Biosynthetic Pathway: A Polyketide Symphony

Carminic acid is a C-glycosylated polyketide, a class of natural products synthesized from simple acyl-CoA precursors.[3] The biosynthesis is a multi-step enzymatic process, commencing with the assembly of a polyketide backbone and culminating in a series of tailoring reactions.

The core of the carminic acid molecule is an anthraquinone structure, which is assembled by a Type II polyketide synthase (PKS) system.[3] This process begins with the condensation of one molecule of acetyl-CoA with seven molecules of malonyl-CoA to form an octaketide chain.[4] This linear polyketide is then subjected to a series of cyclization and aromatization reactions, catalyzed by a cyclase (CYC) and an aromatase (ARO), respectively, to yield the first key intermediate, flavokermesic acid anthrone .[3][5]

Subsequent tailoring enzymes modify this core structure to produce carminic acid. A monooxygenase (hydroxylase) catalyzes the oxidation of flavokermesic acid anthrone to flavokermesic acid .[5] A second hydroxylation, mediated by another monooxygenase, converts flavokermesic acid to kermesic acid .[5] The final step in the pathway is the C-glucosylation of kermesic acid, where a glucose moiety is attached to the anthraquinone core. This reaction is catalyzed by a specific C-glucosyltransferase (UGT), yielding the final product, carminic acid .[4]

The proposed biosynthetic pathway of carminic acid is depicted in the following diagram:

Quantitative Analysis of Carminic Acid Biosynthesis

The heterologous expression of the carminic acid biosynthetic pathway in various microbial hosts has enabled the quantification of its production. This approach offers a promising alternative to the traditional extraction from insects. The following table summarizes key quantitative data from studies on engineered microorganisms.

| Host Organism | Key Genes Expressed | Precursor(s) Fed | Titer of Carminic Acid | Reference |

| Saccharomyces cerevisiae | OKS, ZhuI, ZhuJ, DcUGT2, NpgA, AptC, Cat5 | Glucose | 7580.9 µg/L | [2] |

| Escherichia coli | Type II PKS machinery, ZhuI, ZhuJ, DnrF, GtCGT | Glucose | 0.63 ± 0.02 mg/L | [6] |

Note: OKS: Octaketide Synthase; ZhuI: Cyclase; ZhuJ: Aromatase; DcUGT2: D. coccus C-glucosyltransferase; NpgA: 4'-phosphopantetheinyl transferase; AptC: Monooxygenase; Cat5: Hydroxylase; DnrF: Aklavinone-11-hydroxylase (a monooxygenase); GtCGT: Gentiana triflora C-glucosyltransferase.

Experimental Protocols

This section provides an overview of key experimental methodologies employed in the study of the carminic acid biosynthetic pathway.

Heterologous Expression of Biosynthetic Genes in E. coli

The functional expression of the carminic acid pathway genes in a host like E. coli is a cornerstone for both pathway elucidation and metabolic engineering efforts.

Objective: To express the enzymes of the carminic acid biosynthetic pathway in E. coli for in vivo production or in vitro characterization.

Materials:

-

E. coli expression strains (e.g., BL21(DE3))

-

Expression vectors (e.g., pET series, pACYC)

-

Genes of interest (codon-optimized for E. coli)

-

Restriction enzymes, T4 DNA ligase, and other molecular biology reagents

-

LB medium and appropriate antibiotics

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction

Protocol:

-

Gene Cloning: The genes encoding the polyketide synthase, cyclase, aromatase, monooxygenases, and C-glucosyltransferase are cloned into compatible expression vectors. Codon optimization for E. coli is recommended to enhance protein expression.

-

Transformation: The recombinant plasmids are transformed into a suitable E. coli expression host.

-

Culture Growth: A single colony is used to inoculate a starter culture in LB medium with the appropriate antibiotics and grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of fresh medium.

-

Induction: The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of IPTG to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to promote proper protein folding.

-

Cell Harvesting and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a suitable lysis buffer and lysed by sonication or high-pressure homogenization.

-

Protein Purification (for in vitro assays): The recombinant enzymes, often tagged with a His-tag, can be purified from the cell lysate using immobilized metal affinity chromatography (IMAC).[7][8]

The following diagram illustrates a general workflow for the heterologous production of carminic acid.

References

- 1. Extraction pathways and purification strategies towards carminic acid as natural-based food colorant: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. De novo biosynthesis of carminic acid in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of a membrane-bound C-glucosyltransferase responsible for carminic acid biosynthesis in Dactylopius coccus Costa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Production of Carminic Acid by Metabolically Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Carminic Acid

A Note on Nomenclature: The term "Camaric acid" as specified in the topic prompt appears to be a likely misspelling of "Carminic acid." The following guide is based on the substantial body of scientific literature available for Carminic acid, a well-documented compound.

Introduction

Carminic acid is a naturally occurring red pigment belonging to the anthraquinone class of compounds. It is most famously derived from the cochineal insect (Dactylopius coccus), which produces the acid as a defense mechanism against predators. This vibrant colorant has a long history of use in textiles, food, and cosmetics. Beyond its coloring properties, Carminic acid has garnered significant interest in the scientific community for its diverse biological activities, including antioxidant and antitumor effects. This technical guide provides a comprehensive overview of the core physical and chemical properties of Carminic acid, its known biological signaling pathways, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of Carminic acid are summarized in the tables below, providing a quantitative overview for easy reference and comparison.

Table 1: General Properties of Carminic Acid

| Property | Value | Reference |

| CAS Number | 1260-17-9 | [1] |

| Molecular Formula | C₂₂H₂₀O₁₃ | [2] |

| Molecular Weight | 492.39 g/mol | [2] |

| Appearance | Dark purplish-brown mass or bright red crystalline powder. | [3][4] |

Table 2: Physicochemical Properties of Carminic Acid

| Property | Value | Reference |

| Melting Point | Decomposes at 136 °C. | [3] |

| Solubility | Soluble in water, ethanol, and concentrated sulfuric acid. Insoluble in ether, benzene, and chloroform. | [5] |

| pKa Values | pKa₁ = 3.13 ± 0.01, pKa₂ = 6.20 ± 0.01, pKa₃ = 8.94 ± 0.05 (in 50:50 ethanol-water). | [6] |

| UV-Vis Absorption Maxima (λmax) | In water: ~500 nm. In 0.02N HCl: 490-500 nm. In 0.0001N NaOH: 540 nm. | [2] |

Biological Activity and Signaling Pathways

Carminic acid exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being of particular interest. Recent studies have elucidated its role in modulating key cellular signaling pathways, namely the NF-κB and Nrf-2 pathways.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a crucial regulator of the inflammatory response. In pathological states, constitutive activation of NF-κB can lead to chronic inflammation. Carminic acid has been shown to suppress inflammation by inhibiting the NF-κB signaling pathway.[7]

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Promoting effects of carminic acid-enriched cochineal extracts on capsular invasive thyroid carcinomas through targeting activation of angiogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A simple assay procedure for carmine and carminic acid samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. redalyc.org [redalyc.org]

- 7. Carminic acid supplementation protects against fructose-induced kidney injury mainly through suppressing inflammation and oxidative stress via improving Nrf-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Camaric Acid: A Technical Overview of Its Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Camaric acid, a pentacyclic triterpenoid of interest for its therapeutic potential. The document details its physicochemical properties, outlines experimental protocols for its isolation and analysis, and explores its known biological activities and potential mechanisms of action.

Core Physicochemical Properties

This compound is a naturally occurring compound that can be isolated from plants of the Lantana genus, such as Lantana montevidensis and Lantana camara. As a member of the triterpenoid class of molecules, it possesses a complex polycyclic structure.

| Property | Value | Source |

| Molecular Formula | C₃₅H₅₂O₆ | |

| Molecular Weight | 568.78 g/mol | |

| Class | Triterpenoid | |

| Natural Sources | Lantana montevidensis, Lantana camara |

Experimental Protocols

Isolation of Triterpenoids from Lantana camara

The following protocol is a general methodology for the isolation of triterpenoids from Lantana camara, which can be adapted for the specific isolation of this compound.

Methodology:

-

Plant Material Preparation: The roots or leaves of Lantana camara are collected, washed, and dried in an oven at a controlled temperature (e.g., 40-50°C) to remove moisture. The dried plant material is then ground into a fine powder.

-

Extraction: The powdered plant material is subjected to solvent extraction, typically using methanol or ethyl acetate, to isolate the crude extract containing triterpenoids.

-

Fractionation: The crude extract is then fractionated using solvent-solvent partitioning to separate compounds based on their polarity.

-

Chromatographic Separation: The resulting fractions are subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents to separate the different triterpenoids.

-

Purification and Characterization: Fractions containing the compound of interest are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC). The structure of the purified compound is then elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantification of Triterpenoids by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of triterpenoids like this compound.

Instrumentation:

-

HPLC system equipped with a pump, autosampler, and a suitable detector (e.g., PDA or CAD).

-

Reversed-phase C18 or C30 column.

Mobile Phase:

-

A gradient of acetonitrile and water or methanol and water, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

General Procedure:

-

Standard Preparation: Prepare a stock solution of a known concentration of a triterpenoid standard (if available) in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the extracted and purified sample containing this compound in the mobile phase or a suitable solvent.

-

Chromatographic Analysis: Inject the standards and the sample into the HPLC system.

-

Quantification: Generate a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Biological Activities and Potential Signaling Pathways

This compound has been reported to exhibit several biological activities, primarily antibacterial and anti-inflammatory properties. While specific signaling pathways for this compound are not yet fully elucidated, the mechanisms of action for triterpenoids in general provide a framework for its potential cellular targets.

Antibacterial Activity

Triterpenoids are known to exert their antibacterial effects through various mechanisms.

-

Cell Membrane Disruption: Triterpenoids can intercalate into the bacterial cell membrane, disrupting its integrity and leading to the leakage of cellular components.

-

Inhibition of Macromolecule Synthesis: They may interfere with the synthesis of essential macromolecules such as proteins and DNA.

-

Enzyme Inhibition: Triterpenoids can inhibit the activity of key bacterial enzymes.

Anti-inflammatory Activity

The anti-inflammatory effects of triterpenoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

A Technical Guide to the Biological Activities of Camaric and p-Coumaric Acid

A Note on Nomenclature: Initial research into "Camaric acid" reveals a potential ambiguity. There are two distinct compounds that may be relevant:

-

This compound: A specific pentacyclic triterpenoid (CAS No. 146450-83-1) isolated from plants of the Lantana genus.[1][2][3][4] Data on this compound is specific but limited.

-

p-Coumaric Acid (para-Coumaric Acid): A highly prevalent and extensively researched phenolic acid found in a wide variety of plants, fruits, and vegetables.[5]

This guide will first present the documented biological activities of the specific triterpenoid, This compound . Subsequently, to provide a comprehensive resource that addresses the possibility of user intent for the more common compound, this document will offer an in-depth review of the biological activities of p-Coumaric acid .

Part 1: Biological Activity of this compound

This compound is a natural triterpenoid that has been isolated from plants such as Lantana montevidensis and Lantana camara.[2][6] Research has identified its potential in antimicrobial and anti-inflammatory applications.

Quantitative Data on this compound's Bioactivity

The following table summarizes the key quantitative data available for this compound's biological effects.

| Activity Type | Parameter | Value | Target/Model | Source |

| Anti-inflammatory | IC₅₀ | 0.67 mg/ear | TPA-induced mouse ear edema | [6] |

| Antimicrobial | MIC | 4.88 µg/mL | Escherichia coli | [6] |

| MIC | 9.76 µg/mL | Pseudomonas aeruginosa | [6] | |

| MIC | 19.5 µg/mL | Staphylococcus aureus | [6] | |

| MIC | 19.5 µg/mL | Bacillus cereus | [6] | |

| MIC | 19.5 µg/mL | Candida albicans | [6] | |

| Cytotoxicity | LC₅₀ | 4.1 µg/mL | Brine shrimp larvae | [6] |

Part 2: In-Depth Guide to the Biological Activity of p-Coumaric Acid

p-Coumaric acid (p-CA) is a hydroxycinnamic acid recognized for its broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[5][7]

Anticancer Activity

p-Coumaric acid has demonstrated cytotoxic and pro-apoptotic effects across various cancer cell lines. It can inhibit cell proliferation and induce programmed cell death, making it a compound of interest in oncology research.[5][8]

The table below presents the half-maximal inhibitory concentrations (IC₅₀) of p-Coumaric acid against several cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ Value | Exposure Time | Source |

| A375 | Human Melanoma | 4.4 mM | 24 hours | [5] |

| 2.5 mM | 48 hours | [5] | ||

| B16 | Mouse Melanoma | 4.1 mM | 24 hours | [5] |

| 2.8 mM | 48 hours | [5] | ||

| HT-29 | Human Colorectal Adenocarcinoma | 150 µM | 24 hours | [8][9] |

| 125 µM | 72 hours | [9] | ||

| HCT-15 | Human Colon Cancer | Not specified, but activity shown | Not specified | [10] |

p-Coumaric acid induces apoptosis primarily through the intrinsic, or mitochondrial, pathway. It modulates the expression of the Bcl-2 family of proteins, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade.[5][10]

Figure 1. p-Coumaric acid-induced intrinsic apoptosis pathway.

Anti-inflammatory Activity

p-Coumaric acid exerts anti-inflammatory effects by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators in immune cells like macrophages.[7][11]

A primary mechanism for p-CA's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By preventing the phosphorylation of IκB-α, p-CA blocks the nuclear translocation of the p65 subunit of NF-κB. This, in turn, suppresses the transcription of pro-inflammatory genes, including iNOS, COX-2, and cytokines like TNF-α and IL-1β.[7][11][12]

Figure 2. Inhibition of the NF-κB pathway by p-Coumaric acid.

Antimicrobial Activity

p-Coumaric acid exhibits inhibitory activity against a range of microorganisms, including bacteria and fungi. Its mechanism of action involves disrupting bacterial cell membrane integrity and binding to genomic DNA, which interferes with cellular functions and leads to cell death.[13][14]

The table below lists the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for p-Coumaric acid against various microbial strains.

| Microorganism | Type | MIC | MBC | Source |

| Alicyclobacillus acidoterrestris (vegetative cells) | Gram-positive Bacteria | 0.2 mg/mL | 0.2 mg/mL | [14] |

| Alicyclobacillus acidoterrestris (spores) | Gram-positive Bacteria | 0.2 mg/mL | >1.6 mg/mL | [14] |

| Escherichia coli | Gram-negative Bacteria | 1 mg/mL | - | [15] |

| Various bacterial pathogens | Gram-positive & Gram-negative | 10 - 80 µg/mL | - | [13] |

Antioxidant Activity

p-Coumaric acid is a potent antioxidant capable of scavenging free radicals and reducing oxidative stress. This activity is central to many of its other biological effects, including its anti-inflammatory and anticancer properties. While numerous studies confirm this activity through assays like DPPH, ABTS, and FRAP, specific IC₅₀ values were not detailed in the provided search results.

Experimental Protocols

Detailed methodologies for key assays used to evaluate the bioactivities of compounds like p-Coumaric acid are provided below.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability, proliferation, or cytotoxicity.

-

Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[16] The intensity of the purple color is directly proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of culture medium.[17]

-

Compound Treatment: Add various concentrations of the test compound (e.g., p-Coumaric acid) to the wells. Include untreated (control) and blank (medium only) wells. Incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[18]

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration ~0.5 mg/mL).[16][19]

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to convert the MTT to formazan.[17][18]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[17][18] Mix thoroughly by gentle pipetting or shaking.

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[16]

-

Calculation: Cell viability is calculated as a percentage relative to the control (untreated) cells after subtracting the blank absorbance.

-

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

-

Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep purple color. In the presence of an antioxidant that donates a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine form.[20][21] The decrease in absorbance is measured spectrophotometrically.

-

Protocol:

-

Reagent Preparation: Prepare a working solution of DPPH in methanol or ethanol (typically 0.1 mM). The solution should be freshly made and protected from light.[21][22]

-

Reaction Setup: In a 96-well plate, add 20 µL of the test sample at various concentrations.[20] Add 200 µL of the DPPH working solution to each well and mix.[20] A standard antioxidant like Ascorbic Acid or Trolox is used as a positive control.

-

Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 20-30 minutes).[21][22]

-

Absorbance Reading: Measure the absorbance at 517 nm.[20][22]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100, where Abs_control is the absorbance of the DPPH solution without the sample.[22]

-

Broth Microdilution Method for MIC Determination

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the target microorganism is added, and the plate is incubated. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[23][24]

-

Protocol:

-

Preparation: Dispense 100 µL of sterile broth (e.g., Mueller-Hinton Broth) into all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Mix well and transfer 100 µL from the first column to the second, repeating this two-fold serial dilution across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as a growth control (no compound), and column 12 as a sterility control (no bacteria).[25]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, then diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells).[26]

-

Inoculation: Add the standardized inoculum to wells in columns 1 through 11. Do not inoculate the sterility control wells.

-

Incubation: Seal or cover the plate and incubate at 37°C for 18-24 hours.[25][26]

-

Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

-

Figure 3. Experimental workflow for the Broth Microdilution MIC assay.

Carrageenan-Induced Paw Edema Assay

This is a widely used in vivo model for evaluating the acute anti-inflammatory activity of compounds.

-

Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into a rodent's paw induces a reproducible acute inflammatory response characterized by edema (swelling), which is mediated by the release of histamine, bradykinin, and prostaglandins.[27][28] The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

-

Protocol:

-

Animal Acclimatization: Use rats or mice, allowing them to acclimate to laboratory conditions. Fast animals overnight with free access to water before the experiment.[29]

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[29][30]

-

Compound Administration: Administer the test compound (e.g., p-Coumaric acid) or a reference drug (e.g., Indomethacin) via an appropriate route (e.g., oral gavage or intraperitoneal injection) 30-60 minutes before inducing inflammation.[30][31] The control group receives the vehicle only.

-

Inflammation Induction: Inject 0.05-0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw.[29][30]

-

Edema Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., every hour for 4-5 hours).[29][30]

-

Calculation: The degree of edema is calculated by subtracting the baseline paw volume from the post-injection volume. The percentage of inhibition of edema by the test compound is calculated relative to the vehicle-treated control group.

-

References

- 1. This compound | 146450-83-1 | WFA45083 | Biosynth [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C35H52O6 | CID 10483104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CAS:146450-83-1 | Manufacturer ChemFaces [chemfaces.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ajp.mums.ac.ir [ajp.mums.ac.ir]

- 10. Events associated with apoptotic effect of p-Coumaric acid in HCT-15 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti-Inflammatory Effects of p-coumaric Acid in LPS-StimulatedRAW264.7 Cells: Involvement of NF-úB and MAPKs Pathways | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Deciphering the antibacterial activity and mechanism of p-coumaric acid against Alicyclobacillus acidoterrestris and its application in apple juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. primescholars.com [primescholars.com]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. broadpharm.com [broadpharm.com]

- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 21. acmeresearchlabs.in [acmeresearchlabs.in]

- 22. researchgate.net [researchgate.net]

- 23. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 24. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 26. goldbio.com [goldbio.com]

- 27. researchgate.net [researchgate.net]

- 28. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 29. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 30. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 31. inotiv.com [inotiv.com]

Camaric Acid: A Comprehensive Technical Review of its Triterpenoid Nature, Biosynthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camaric acid, a naturally occurring pentacyclic triterpenoid, has garnered attention within the scientific community for its potential therapeutic applications. Isolated from plants of the Lantana genus, particularly Lantana camara, this oleanane-type triterpenoid is part of a larger family of bioactive compounds produced by this plant. This technical guide provides an in-depth analysis of this compound, focusing on its chemical classification, biosynthetic pathway, and reported biological activities. The information is presented to support further research and drug development endeavors.

Chemical Classification and Structure

This compound is definitively classified as a pentacyclic triterpenoid. Triterpenoids are a class of natural products derived from a C30 isoprenoid precursor, squalene. The core structure of this compound is based on the oleanane skeleton, a common framework for many bioactive triterpenoids.

The chemical structure of this compound and its key features are detailed below. Spectroscopic data, including 1H and 13C Nuclear Magnetic Resonance (NMR), have been instrumental in elucidating its structure.

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on various spectroscopic techniques. The following table summarizes the reported 1H and 13C NMR chemical shifts for this compound, which are critical for its identification and characterization.

| Position | 13C Chemical Shift (δ) | 1H Chemical Shift (δ) |

| 1 | 38.5 | 1.55 (m) |

| 2 | 27.2 | 1.65 (m) |

| 3 | 80.9 | 3.20 (dd, J=11.5, 4.5 Hz) |

| 4 | 39.2 | - |

| 5 | 55.4 | 0.75 (d, J=11.0 Hz) |

| 6 | 18.3 | 1.45 (m) |

| 7 | 33.0 | 1.30 (m) |

| 8 | 39.8 | - |

| 9 | 47.6 | 1.50 (m) |

| 10 | 37.0 | - |

| 11 | 23.6 | 1.90 (m) |

| 12 | 122.5 | 5.28 (t, J=3.5 Hz) |

| 13 | 143.8 | - |

| 14 | 41.8 | - |

| 15 | 28.1 | 1.58 (m) |

| 16 | 23.6 | 1.85 (m) |

| 17 | 46.5 | - |

| 18 | 41.5 | 2.85 (dd, J=13.5, 4.0 Hz) |

| 19 | 46.0 | 1.60 (m) |

| 20 | 30.7 | - |

| 21 | 33.9 | 1.80 (m) |

| 22 | 32.5 | 1.75 (m) |

| 23 | 28.1 | 1.15 (s) |

| 24 | 16.8 | 0.92 (s) |

| 25 | 15.5 | 0.82 (s) |

| 26 | 17.1 | 0.85 (s) |

| 27 | 25.9 | 1.18 (s) |

| 28 | 180.4 | - |

| 29 | 33.0 | 0.90 (d, J=6.5 Hz) |

| 30 | 23.6 | 0.95 (d, J=6.5 Hz) |

| OAc-C=O | 170.9 | - |

| OAc-CH3 | 21.3 | 2.05 (s) |

Biosynthesis of this compound: The Oleanane Pathway

This compound, being an oleanane-type triterpenoid, is synthesized in plants through the mevalonate (MVA) pathway. This intricate pathway begins with simple precursors and culminates in the formation of the complex pentacyclic structure. The key steps involve the formation of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally squalene. Squalene then undergoes cyclization to form the characteristic oleanane skeleton.

Caption: Biosynthetic pathway of this compound.

Biological Activities and Quantitative Data

Nematicidal Activity

This compound has demonstrated significant activity against the root-knot nematode Meloidogyne incognita.

| Compound | Concentration | Nematicidal Activity (% Mortality) | Reference |

| This compound | 0.5% | 95% | [1] |

| Lantanilic acid | 0.5% | 98% | [1] |

| Oleanolic acid | 0.5% | 70% | [1] |

Antimicrobial and Antifungal Activity of a Related Triterpenoid

Lantanilic acid, a structurally similar triterpenoid also isolated from Lantana camara, has been evaluated for its antimicrobial and antifungal properties. The data is presented as the diameter of the zone of inhibition.

| Microorganism | Concentration (µg/mL) | Zone of Inhibition (mm) |

| Staphylococcus aureus | 500 | 1.7 |

| Candida albicans | 500 | 9.3 |

| 250 | 8.3 | |

| 125 | 4.6 |

Note: Lantanilic acid was reported to be inactive against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus epidermis.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. This section outlines the general procedures for the isolation and biological evaluation of triterpenoids like this compound.

Isolation and Purification of this compound

The following is a generalized workflow for the isolation of this compound from Lantana camara plant material.

Caption: General workflow for isolating this compound.

Methodology:

-

Plant Material Collection and Preparation: Leaves of Lantana camara are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, using maceration or Soxhlet extraction. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to solvent-solvent partitioning using solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, n-butanol) to separate compounds based on their polarity.

-

Chromatographic Separation: The fractions are then subjected to column chromatography over silica gel, eluting with a gradient of solvents to separate the individual compounds.

-

Purification: Fractions containing the compound of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The pure compound is then subjected to spectroscopic analysis, including 1D and 2D NMR and mass spectrometry, to confirm its structure.

Nematicidal Activity Assay

The following protocol is a general method for assessing the nematicidal activity of a compound against root-knot nematodes.

Methodology:

-

Nematode Culture: Meloidogyne incognita is cultured on a suitable host plant (e.g., tomato) to obtain a sufficient number of second-stage juveniles (J2).

-

Preparation of Test Solutions: The isolated compound (this compound) is dissolved in a suitable solvent (e.g., ethanol) and then diluted with water to the desired test concentrations. A control solution without the test compound is also prepared.

-

Exposure: A suspension of a known number of J2 nematodes is added to each test and control solution in a multi-well plate or petri dish.

-

Incubation: The plates are incubated at a controlled temperature (e.g., 25-28°C) for a specific period (e.g., 24, 48, 72 hours).

-

Mortality Assessment: After incubation, the number of dead nematodes in each well is counted under a microscope. Nematodes are considered dead if they are immobile and do not respond to physical stimuli (e.g., probing with a fine needle).

-

Data Analysis: The percentage of mortality is calculated for each concentration, and if applicable, the LC50 (lethal concentration for 50% of the population) is determined.

Conclusion

This compound is a well-characterized oleanane-type triterpenoid with demonstrated biological activity, particularly as a nematicidal agent. Its biosynthesis follows the established mevalonate pathway for pentacyclic triterpenoids. While comprehensive quantitative data on its various biological activities are still emerging, the existing information, along with data from structurally related compounds, highlights its potential as a lead compound for the development of new therapeutic or agrochemical agents. Further research is warranted to fully elucidate its pharmacological profile and mechanism of action.

References

An In-depth Technical Guide to Carminic Acid: A Potential Case of Mistaken Identity with Camaric Acid

A Note to the Reader: This technical guide was initiated in response to a query for an in-depth analysis of Camaric acid . However, a comprehensive literature search revealed that while this compound is a recognized compound (isolated from Lantana montevidensis with noted antibacterial activity and a molecular formula of C35H52O6), there is a significant scarcity of publicly available technical data to construct a detailed guide as requested.[1] Conversely, the query's parameters align closely with the extensive body of research available for Carminic acid . It is plausible that "this compound" may have been a typographical error. Therefore, this guide will focus on Carminic acid, a compound with a rich history and a wealth of scientific data, to provide the in-depth technical overview originally sought.

Discovery and History of Carminic Acid

Carminic acid is a naturally occurring anthraquinone C-glucoside that has been utilized for centuries as a vibrant red dye.[2][3] Its history is intertwined with the ancient civilizations of the Americas and the subsequent global trade that followed European exploration.

The earliest documented use of cochineal dyes, derived from the salt of carminic acid, dates back to at least 700 CE by the indigenous peoples of Peru.[2] The Aztec and Mayan empires also extensively harvested and traded cochineal, derived from the insect Dactylopius coccus, which feeds on prickly pear cacti.[4] The insects produce the acid as a defense mechanism against predators.[2][5]

Spanish conquistadors in the 16th century were captivated by the brilliant crimson hues of textiles dyed with cochineal, a color far more intense than any available in Europe at the time. They began exporting tons of dried cochineal insects to Europe, where it quickly became a highly prized and valuable commodity, second only to silver from the New World. The Spanish heavily guarded the secret of its origin for centuries.

The formal isolation of carminic acid from cochineal insects was achieved in 1894 by the British dye chemist Henry Edward Schunk.[6] The chemical structure of carminic acid was first proposed by the German chemist Otto Dimroth in 1920, and later corrected in 1965 by Indian chemists S. B. Bhatia and K. Venkataraman.[6] The first total synthesis of carminic acid was accomplished by organic chemists in 1991.[2][7] More recently, in 2018, researchers successfully engineered the microbe Aspergillus nidulans to produce carminic acid, opening avenues for its biotechnological production.[2]

Physicochemical and Quantitative Data

Carminic acid (IUPAC name: 7-β-D-glucopyranosyl-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid) is a complex molecule with several methods for its quantification.[2]

| Property | Value | Source |

| Molecular Formula | C22H20O13 | [3] |

| Molar Mass | 492.4 g/mol | [3] |

| pKa1 | 3.13 ± 0.01 (in 50:50 ethanol-water) | [8] |

| pKa2 | 6.20 ± 0.01 (in 50:50 ethanol-water) | [8] |

| pKa3 | 8.94 ± 0.05 (in 50:50 ethanol-water) | [8] |

| Purity in Reagents | 25.3 - 92.9% | [9][10] |

| Content in Cochineal Dye Products | 4.6 - 30.5% | [9][10] |

| Detection Limit (DPP) | 0.55 µg/mL | [8] |

Key Experimental Protocols

Extraction of Carminic Acid from Cochineal

An optimized solid-liquid extraction procedure has been developed to maximize the yield of carminic acid from Dactylopius coccus.

-

Materials:

-

Dried cochineal insects (0.25 g)

-

Extraction solution: 109.1 mL of an aqueous solution containing 80 mg of sodium carbonate and citric acid (68% m/m)

-

-

Procedure:

-

Combine the dried cochineal with the extraction solution.

-

Heat the mixture to its boiling point and maintain for 11.8 minutes.

-

Separate the solid residue.

-

Repeat the extraction process with the solid residue using a fresh portion of the extraction solution under the same conditions.

-

Combine the liquid extracts from both stages. This procedure yields approximately 23.26% (± 0.46%) carminic acid from the cochineal.[11]

-

Quantitative Analysis by qNMR

Quantitative Nuclear Magnetic Resonance (qNMR) provides an absolute quantification method for carminic acid.

-

Instrumentation: NMR spectrometer

-

Internal Standard: DSS-d6 (4,4-dimethyl-4-silapentane-1-sulfonic acid, deuterated) with its concentration corrected using a certified reference material (CRM) like potassium hydrogen phthalate.

-

Procedure:

-

Prepare a sample containing a known mass of the cochineal extract or carminic acid reagent and a precise amount of the calibrated internal standard (DSS-d6) in a suitable deuterated solvent.

-

Acquire the 1H NMR spectrum.

-

Integrate the signal of an aromatic proton of carminic acid and the signal of the nine protons from the three methyl groups of DSS-d6.

-

Calculate the purity or content of carminic acid based on the ratio of these signal intensities. The entire analysis can be completed in approximately 10 minutes.[9][10]

-

Biosynthesis of Carminic Acid

The biosynthesis of carminic acid is a complex process that has been the subject of significant research. It is understood to be a polyketide-based pathway.

The biosynthesis can be conceptually divided into three main stages:

-

Polyketide Chain Formation: An octaketide chain is synthesized by a polyketide synthase.

-

Cyclization and Aromatization: The octaketide is cyclized and aromatized by a cyclase to form flavokermesic acid anthrone (FKA). The isolation of FKA has provided strong evidence for the polyketide origin of carminic acid.

-

Post-PKS Modifications: FKA undergoes a series of enzymatic modifications, including hydroxylations catalyzed by P450 monooxygenases to form flavokermesic acid and then kermesic acid. The final step is a C-glycosylation, where a glucose molecule is attached to kermesic acid by a UDP-glucose dependent glucosyltransferase (DcUGT2), to yield carminic acid.[2]

Caption: Proposed biosynthetic pathway of Carminic Acid.

Experimental Workflow for Heterologous Production

The heterologous production of carminic acid in a microbial host like Aspergillus nidulans provides a potential alternative to its extraction from insects. A general workflow for this process is outlined below.

Caption: Workflow for heterologous production of Carminic Acid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Carminic acid - Wikipedia [en.wikipedia.org]

- 3. Carminic Acid | C22H20O13 | CID 10255083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. smithsonianmag.com [smithsonianmag.com]

- 5. Red cochineal dye (carminic Acid): its role in nature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carminic acid - American Chemical Society [acs.org]

- 7. Synthesis of carminic acid, the colourant principle of cochineal - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. redalyc.org [redalyc.org]

- 9. [Absolute quantification of carminic acid in cochineal extract by quantitative NMR] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. proyectoenologico.wixsite.com [proyectoenologico.wixsite.com]

An In-depth Technical Guide to the Therapeutic Potential of p-Coumaric Acid

Introduction

Initial investigations into "Camaric acid" reveal a limited body of specific research. However, the scientific literature extensively documents the therapeutic properties of a closely related and similarly named compound, p-Coumaric acid (4-hydroxycinnamic acid). This guide, therefore, focuses on the significant therapeutic potential of p-Coumaric acid, a widely distributed phenolic acid found in various plants, fruits, and vegetables.[1] This document will provide a comprehensive overview of its anti-inflammatory, anticancer, neuroprotective, and antioxidant activities, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action for researchers, scientists, and drug development professionals.

Anti-inflammatory Activity

p-Coumaric acid (p-CA) has demonstrated significant anti-inflammatory effects by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects

| Parameter | Model System | Treatment | Result | Reference |

| TNF-α, IL-1β, IL-6, MCP-1 | Adjuvant-induced arthritic rats | p-CA (100 mg/kg b.wt) | Significant reduction in serum and ankle joint | [2] |

| iNOS, COX-2 Expression | LPS-stimulated RAW264.7 cells | p-CA (10-100 μg/ml) | Significant inhibition | [3] |

| NF-κB, SIRT1 Expression | LPS-induced THP-1 cells | p-CA (5-20 μM) | Reduced NF-κB, increased SIRT1 | [4] |

Experimental Protocols

In Vivo Adjuvant-Induced Arthritis Model:

-

Animal Model: Male Wistar rats.

-

Induction of Arthritis: 0.1 mL of Freund's complete adjuvant is injected into the subplantar region of the left hind paw.

-

Treatment: p-Coumaric acid (100 mg/kg body weight) is administered intraperitoneally for 8 consecutive days, starting from day 11 after adjuvant injection.

-

Assessment: Paw volume is measured using a plethysmometer. At the end of the study, serum and synovial tissue are collected for analysis of inflammatory markers (e.g., TNF-α) by ELISA and immunohistochemistry.[2]

In Vitro Anti-inflammatory Assay in Macrophages:

-

Cell Line: RAW264.7 murine macrophage cells.

-

Stimulation: Cells are pre-treated with various concentrations of p-Coumaric acid (10-100 μg/ml) for 1 hour.

-

Induction of Inflammation: Lipopolysaccharide (LPS) is added to the cell culture to induce an inflammatory response.

-

Analysis: After a 24-hour incubation, the cell culture supernatant is collected to measure the levels of nitric oxide (NO) using the Griess reagent. The expression of iNOS, COX-2, TNF-α, and IL-1β is determined by Western blot and RT-PCR.[3]

Signaling Pathway

Caption: p-Coumaric acid's anti-inflammatory mechanism.

Anticancer Activity

p-Coumaric acid exhibits anticancer properties by inducing apoptosis, causing cell cycle arrest, and inhibiting the proliferation of various cancer cell lines.

Quantitative Data on Anticancer Effects (IC50 Values)

| Cell Line | Cancer Type | Treatment Duration | IC50 Value | Reference |

| A375 | Human Melanoma | 24 hours | 4.4 mM | [5] |

| A375 | Human Melanoma | 48 hours | 2.5 mM | [5] |

| B16 | Mouse Melanoma | 24 hours | 4.1 mM | [5] |

| B16 | Mouse Melanoma | 48 hours | 2.8 mM | [5] |

| HT-29 | Colorectal Cancer | 24 hours | 150 µM | [6] |

Experimental Protocols

Cell Proliferation Assay (CCK-8):

-

Cell Seeding: Cancer cells (e.g., A375 melanoma cells) are seeded in 96-well plates at a density of 5x10³ cells/well and cultured for 24 hours.

-

Treatment: The cells are treated with various concentrations of p-Coumaric acid for 24 or 48 hours.

-

Assay: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for 2 hours.

-

Measurement: The absorbance is measured at 450 nm using a microplate reader to determine cell viability. The IC50 value is calculated from the dose-response curve.[5]

Apoptosis Analysis by Western Blot:

-

Cell Treatment: Cancer cells are treated with p-Coumaric acid at concentrations close to the IC50 value for 24 hours.

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9).

-

Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.[5]

Signaling Pathway

Caption: p-Coumaric acid's anticancer mechanisms.

Neuroprotective Effects

p-Coumaric acid has shown promise in protecting against neuronal damage in models of cerebral ischemia and neuroinflammation.

Quantitative Data on Neuroprotective Effects

| Parameter | Model System | Treatment | Result | Reference |

| MDA Levels | Cerebral ischemia-reperfusion in mice | 100 mg/kg p-CA (oral, 2 weeks) | Significantly reduced | [7] |

| Infarction Volume | Cerebral ischemia-reperfusion in mice | 100 mg/kg p-CA (oral, 2 weeks) | Significantly reduced | [7] |

| Catalase & SOD Activities | Cerebral ischemia-reperfusion in mice | 100 mg/kg p-CA (oral, 2 weeks) | Significantly increased | [7] |

| IL-1β, TNF-α | Corticosterone-induced depression model in mice | p-CA treatment | Decreased levels in hippocampus | [8] |

Experimental Protocols

Cerebral Ischemia-Reperfusion Injury Model:

-

Animal Model: Male ICR mice.

-

Pre-treatment: Mice are orally administered p-Coumaric acid (100 mg/kg) or a vehicle for 14 days.

-

Surgical Procedure: Cerebral ischemia is induced by bilateral common carotid artery occlusion for 30 minutes, followed by a 45-minute reperfusion period.

-

Assessment: After reperfusion, brain tissues are collected. Oxidative stress markers (MDA, catalase, SOD) are measured. Infarct volume is determined by 2,3,5-triphenyltetrazolium chloride (TTC) staining. Neuronal death in the hippocampus is assessed by cresyl violet staining.[7][9]

Experimental Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. Immunomodulatory and anti-inflammatory effect of p-coumaric acid, a common dietary polyphenol on experimental inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. p-Coumaric acid modulates cholesterol efflux and lipid accumulation and inflammation in foam cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajp.mums.ac.ir [ajp.mums.ac.ir]

- 7. Neuroprotective effect of p-coumaric acid in mice with cerebral ischemia reperfusion injuries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. P-Coumaric Acid Reverses Depression-Like Behavior and Memory Deficit Via Inhibiting AGE-RAGE-Mediated Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Carminic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carminic acid, a naturally occurring anthraquinone C-glucoside, has long been utilized as a vibrant red colorant. Beyond its traditional use, emerging scientific evidence has illuminated its potential as a bioactive molecule with significant antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of carminic acid and its key derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. Detailed experimental protocols for synthesis and biological evaluation are presented, alongside a quantitative analysis of their therapeutic potential. Furthermore, this document elucidates the modulation of the NF-κB and Nrf-2 signaling pathways by carminic acid, offering insights into its protective effects against oxidative stress and inflammation.

Introduction

Carminic acid is a C-glycosyl anthraquinone primarily isolated from the female cochineal insect (Dactylopius coccus). Its molecular structure, characterized by a polycyclic aromatic core and a glucose moiety, underpins its distinct physicochemical properties and biological activities. While historically significant as a natural dye, recent research has focused on the therapeutic applications of carminic acid and its derivatives, driven by their demonstrated antioxidant and anti-inflammatory capacities. This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in harnessing the potential of these compounds.

Synthesis of Carminic Acid and Its Derivatives

The chemical modification of carminic acid allows for the generation of derivatives with altered physicochemical properties, such as hydrophobicity and stability, which can influence their biological activity and bioavailability.

Synthesis of Hydrophobic Derivatives: Acetylated and Pivaloylated Carminic Acid

To enhance its lipophilicity, carminic acid can be esterified through acetylation or pivaloylation.[1]

Experimental Protocol: General Esterification of Carminic Acid [1]

-

Dissolve carminic acid (1 equivalent) in dry pyridine.

-

Add acetic anhydride or pivaloyl chloride (1.25 equivalents) dropwise to the solution.

-

Stir the reaction at room temperature until the complete consumption of the starting material is observed (monitoring by TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with 5% aqueous HCl.

-

Collect the organic layers, dry over anhydrous Na2SO4, filter, and evaporate to dryness to yield the crude product.

-

Purify the product using appropriate chromatographic techniques.

Note: The acetylation reaction may yield a mixture of products with varying degrees of acetylation.[1]

Synthesis of 4-Aminocarminic Acid

4-Aminocarminic acid is a derivative known for its stability in acidic conditions.[2]

Experimental Protocol: Synthesis of 4-Aminocarminic Acid [2]

-

Heat a mixture of carminic acid in an aqueous ammonia solution in a sealed tube.

-

Monitor the reaction progress by HPLC.

-

Upon completion, cool the reaction mixture and purify 4-aminocarminic acid using chromatographic methods.

Biological Activities of Carminic Acid and Derivatives

Carminic acid and its derivatives exhibit a range of biological activities, with antioxidant and anti-inflammatory effects being the most prominent.

Antioxidant Activity

The antioxidant properties of carminic acid are attributed to its ability to scavenge free radicals. Quantitative assessment of this activity is crucial for evaluating its therapeutic potential.

Table 1: Antioxidant Activity of Cochineal Extract (Rich in Carminic Acid)

| Assay | IC50 (µg/mL) |

| DPPH Radical Scavenging | 5729.6[3] |

| ABTS Radical Scavenging | 18207.8[3] |

Note: The provided IC50 values are for a Dactylopius coccus extract and may not represent the activity of purified carminic acid.[3] Currently, specific IC50 values for purified carminic acid and its individual derivatives from peer-reviewed literature are limited.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Prepare various concentrations of the test compound (carminic acid or its derivative) in a suitable solvent.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity

Carminic acid has been shown to mitigate inflammatory responses by modulating key signaling pathways.[4]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Measurement of Inflammatory Factors) [3]

-

Culture appropriate cell lines (e.g., mouse tubular epithelial cells TCMK-1 or human kidney cells HK2) in standard culture conditions.

-

Induce an inflammatory response by treating the cells with an inflammatory stimulus (e.g., 5 mM fructose) for 24 hours.

-

Co-treat the cells with various concentrations of carminic acid (e.g., 10 and 20 µM).

-

After the incubation period, harvest the cells.

-

Isolate total RNA and perform reverse transcription to synthesize cDNA.

-

Quantify the expression levels of inflammatory factor genes (e.g., TNF-α, IL-6, IL-1β) using real-time quantitative PCR (RT-qPCR).

-

Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

-

Analyze the data to determine the effect of carminic acid on the expression of inflammatory markers.

Signaling Pathways Modulated by Carminic Acid

Carminic acid exerts its antioxidant and anti-inflammatory effects by interacting with critical cellular signaling pathways, namely the NF-κB and Nrf-2 pathways.

Inhibition of the NF-κB Signaling Pathway